6-bromo-Furo[2,3-d]pyrimidin-4-amine
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Overview
Description
6-bromo-Furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused pyrimidine and furan ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom at the 6-position and an amine group at the 4-position of the pyrimidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-Furo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable furan derivative, followed by cyclization and amination reactions. For instance, starting from 2-aminonicotinonitrile, the synthetic route includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is often employed in the final steps to improve yields and reduce by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-Furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Dimroth Rearrangement: This rearrangement involves the isomerization of heterocycles, which is catalyzed by acids or bases and can be accelerated by heat or light.
Common Reagents and Conditions
Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted derivatives, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
6-bromo-Furo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-Furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-Pyrido[2,3-d]pyrimidin-4-amine: Similar in structure but with a pyridine ring instead of a furan ring.
6-bromo-Thieno[2,3-d]pyrimidin-4-amine: Contains a thiophene ring, offering different electronic properties.
Uniqueness
6-bromo-Furo[2,3-d]pyrimidin-4-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
6-bromofuro[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVLNPBRIMFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=NC=NC(=C21)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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